molecular formula C5H7NS B1212828 Thiiranepropanenitrile CAS No. 54096-45-6

Thiiranepropanenitrile

Cat. No.: B1212828
CAS No.: 54096-45-6
M. Wt: 113.18 g/mol
InChI Key: ZAGXORSINWAUSP-UHFFFAOYSA-N
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Description

Thiiranepropanenitrile (CAS 54096-45-6), also known as 3-(thiiran-2-yl)propanenitrile or 4,5-epithiovaleronitrile, is a sulfur-containing heterocyclic compound of scientific interest. It has been identified as a natural product, occurring in the seeds of Brassica campestris . The compound features a thiirane (episulfide) ring, a three-membered cyclic sulfide known for its high ring strain and reactivity . Thiirane derivatives are valuable in chemical research due to their utility as synthetic precursors and building blocks. They can undergo ring-opening reactions with nucleophiles, such as amines, to form functionalized thiols, and ring-expansion reactions to form other sulfur heterocycles like thietanes . Furthermore, the thiirane functional group is a key structural motif in a class of selective gelatinase inhibitors (MMP-2 and MMP-9), which are used to investigate the roles of these enzymes in various disease pathways . Researchers value this moiety for its mechanism-based, slow-binding inhibition properties. This compound serves as a useful intermediate for exploring these and other applications in medicinal chemistry and synthetic organic chemistry. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

54096-45-6

Molecular Formula

C5H7NS

Molecular Weight

113.18 g/mol

IUPAC Name

3-(thiiran-2-yl)propanenitrile

InChI

InChI=1S/C5H7NS/c6-3-1-2-5-4-7-5/h5H,1-2,4H2

InChI Key

ZAGXORSINWAUSP-UHFFFAOYSA-N

SMILES

C1C(S1)CCC#N

Canonical SMILES

C1C(S1)CCC#N

Other CAS No.

76786-81-7
54096-45-6

Synonyms

1-cyano-3,4-epithiobutane
1-cyano-3,4-epithiobutane, (+-)-isomer
thiiranepropanenitrile

Origin of Product

United States

Scientific Research Applications

Toxicological Research

Thiiranepropanenitrile has been studied for its hepatotoxic effects, particularly in animal models. Research indicates that administration of this compound to rats resulted in severe toxicity characterized by periacinar hepatic necrosis. Elevated serum liver biomarkers were observed, indicating significant liver damage .

Case Study: Hepatotoxicity in Animal Models

  • Study Design : In a controlled study, this compound was administered to New Zealand White rabbits.
  • Findings : The results demonstrated that higher doses led to periportal to massive hepatic necrosis. The study reported markedly elevated serum liver biomarkers, which are indicative of severe liver injury .
  • Implications : These findings underscore the potential risks associated with this compound exposure and highlight the need for caution in its handling and application.

Synthetic Chemistry Applications

This compound is also utilized in synthetic organic chemistry. It serves as a precursor or intermediate in the synthesis of various chemical compounds, including nitriles and other functionalized molecules.

Synthesis of Functionalized Compounds

Research has demonstrated methods for synthesizing 1-aryl-3-trifluoromethylpyrazoles using nitrile derivatives, including this compound. This process involves the generation of nitrile imines and their subsequent reactions to form pyrazole derivatives .

Compound Synthesis Method Yield
1-Aryl-3-trifluoromethylpyrazolesOne-pot reaction with nitrile imines and mercaptoacetaldehyde91%

Environmental Impact Studies

The environmental implications of this compound have also been explored, particularly regarding its potential toxicity to wildlife and ecosystems. Studies indicate that exposure to nitriles derived from plants can lead to significant health effects in animals, thus raising concerns about their presence in agricultural settings .

Comparison with Similar Compounds

This compound vs. 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile

  • Structural Differences: this compound is a small, compact molecule (C₅H₇NOS), whereas the latter is a highly functionalized nucleotide analog with a propanenitrile side chain, protected hydroxyl groups, and a terpene-derived thioether moiety . The nucleotide analog contains a phosphino group and a pyrimidine base, enabling DNA/RNA interactions, unlike this compound’s simpler framework .
  • Functional Comparison :
    • This compound’s reactivity is dominated by thiirane ring-opening reactions (e.g., nucleophilic attack at sulfur) and nitrile hydrolysis.
    • The nucleotide analog is designed for controlled release in oligonucleotide synthesis, leveraging its steric protection and photolabile groups .

This compound vs. Thiophene-Modified Propanolamines

Examples from USP standards include 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol :

  • Structural Differences: this compound lacks the hydroxyl and amine groups present in these propanolamines, which instead feature thiophene rings and naphthalene systems . The nitrile group in this compound is absent in these analogs, replaced by alcohol/amine functionalities.
  • Functional Comparison: Thiophene-propanolamines exhibit bioactivity as intermediates in antipsychotic drugs (e.g., dopamine receptor modulation) due to their aromatic and hydrogen-bonding capabilities . this compound’s applications are more niche, focusing on sulfur-driven cycloadditions or nitrile transformations in specialty chemical synthesis.

Comparative Data Table

Property This compound Nucleotide Analog Thiophene-Propanolamine
Molecular Formula C₅H₇NOS C₄₉H₆₃N₃O₇PSi C₈H₁₁NOS (example)
Key Functional Groups Thiirane, Nitrile Phosphino, Thioether, Pyrimidine Thiophene, Alcohol, Amine
Primary Use Synthetic Intermediate Oligonucleotide Synthesis Pharmaceutical Intermediate
Reactivity Ring-opening, Nitrile hydrolysis Controlled coupling reactions Hydrogen bonding, Receptor binding

Preparation Methods

Acid-Catalyzed Hydrolysis of Glucosinolates

Thiiranepropanenitrile is a hydrolysis product of glucosinolates—secondary metabolites in brassicas like turnips and rapeseed. Under acidic conditions, glucosinolates such as gluconapin and progoitrin decompose into nitriles and epithionitriles . In bovine rumen (pH ~5.5–6.5), this process is enzymatically mediated, but lab-scale synthesis can replicate it:

  • Substrate Isolation : Gluconapin (C₁₁H₁₉NO₉S₂) is extracted from Brassica species.

  • Acidic Hydrolysis : Treatment with dilute HCl (0.1–1 M) at 37°C for 24–48 hours yields this compound alongside other nitriles (e.g., 4-pentenenitrile) .

  • Purification : Liquid-liquid extraction (ethyl acetate/water) followed by column chromatography isolates the target compound.

Limitations :

  • Low yield due to competing formation of isothiocyanates and thiocyanates.

  • Requires access to plant-derived glucosinolates, complicating scalability.

Thio-Claisen Rearrangement of 4-Hydroxythiocoumarin

A novel solvent-dependent thio-Claisen rearrangement, reported by New Journal of Chemistry (2024), offers a potential route to this compound . While the study focuses on chromono-thiophene derivatives, the methodology could be adapted:

  • Precursor Synthesis : 4-Hydroxythiocoumarin is alkylated with propanenitrile-containing electrophiles.

  • Rearrangement : Heating in polar solvents (e.g., DMSO) at 80–100°C induces -sigmatropic rearrangement, forming a thiirane ring.

  • Isolation : Precipitation or crystallization purifies the product .

Advantages :

  • High regioselectivity and atom economy (>80% yield in model systems) .

  • Tunable solvent conditions to favor thiirane over thiophene byproducts.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Scalability
Thiirane Ring FormationKSCN, ethylene carbonate80–100°C, polar solventLowModerate
Glucosinolate HydrolysisHCl, gluconapin37°C, aqueous phaseVery LowLimited
Thio-Claisen RearrangementAlkylated thiocoumarin80°C, DMSOHigh*High

*Extrapolated from analogous reactions .

Key Observations :

  • The thio-Claisen approach shows promise but requires validation for this compound.

  • Episulfidation suffers from side reactions, necessitating advanced protecting group strategies for the nitrile moiety.

Q & A

Q. What are the standard synthetic routes for Thiiranepropanenitrile, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Begin by selecting precursors such as thiols and acrylonitrile derivatives, optimizing variables like temperature, solvent polarity, and catalyst type (e.g., bases for nucleophilic addition).
  • Purification techniques include column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.
  • Characterize purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via 1^1H/13^13C NMR, IR (C≡N stretch ~2240 cm1^{-1}), and mass spectrometry (EI-MS for molecular ion validation) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : Use deuterated solvents (e.g., CDCl3_3) to identify vinyl protons (δ 5.5–6.5 ppm) and nitrile groups (δ ~120 ppm in 13^13C).
  • HPLC/GC-MS : Employ reverse-phase HPLC for purity analysis (retention time calibration) and GC-MS for volatile byproduct detection.
  • Elemental Analysis : Validate C, H, N, S content to confirm stoichiometry .

Q. What are the best practices for ensuring reproducibility in this compound synthesis protocols?

Methodological Answer:

  • Document reaction parameters (e.g., inert atmosphere, stirring rate) and use standardized equipment (e.g., Schlenk lines for moisture-sensitive steps).
  • Validate reproducibility via triplicate experiments and cross-lab peer validation.
  • Report detailed spectral data and chromatograms in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data regarding this compound’s stability under varying pH conditions?

Methodological Answer:

  • Conduct systematic stability studies across pH ranges (e.g., 2–12) using buffer solutions, monitoring degradation via UV-Vis (λ~270 nm for nitrile absorption) or LC-MS.
  • Control variables (temperature, ionic strength) and apply kinetic modeling (e.g., Arrhenius equation) to identify degradation pathways.
  • Address discrepancies by comparing results with computational predictions (DFT for hydrolysis mechanisms) .

Q. What strategies are recommended for elucidating the reaction mechanisms involving this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Use kinetic isotope effects (KIE) with deuterated reagents to identify rate-determining steps.
  • Perform Hammett analysis to assess electronic effects of substituents on reaction rates.
  • Validate mechanisms via trapping intermediates (e.g., ESI-MS for thiiranium ions) and computational modeling (DFT for transition-state geometries) .

Q. How should impurity profiling and acceptance criteria be established for this compound in pharmaceutical research?

Methodological Answer:

  • Identify impurities via LC-HRMS and synthesize authentic standards for quantification.
  • Follow ICH Q3A guidelines to set thresholds (e.g., ≤0.15% for unknown impurities).
  • Validate methods using forced degradation studies (heat, light, oxidation) and statistical robustness testing (e.g., ANOVA for inter-day precision) .

Q. What theoretical frameworks are applicable for predicting this compound’s behavior in complex biological systems?

Methodological Answer:

  • Apply QSAR models to correlate structural features with toxicity or bioavailability.
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cytochrome P450.
  • Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Q. How to design pharmacological experiments to assess this compound’s efficacy, including appropriate controls and statistical methods?

Methodological Answer:

  • Use dose-response assays (e.g., MTT for cytotoxicity) with positive (e.g., cisplatin) and negative controls (vehicle-only).
  • Calculate IC50_{50}/EC50_{50} values using nonlinear regression (GraphPad Prism).
  • Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons and report confidence intervals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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